N-Formylphosphoramidic dichloride
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Overview
Description
N-Formylphosphoramidic dichloride is an organophosphorus compound characterized by the presence of a formyl group attached to a phosphoramidic dichloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Formylphosphoramidic dichloride can be synthesized through the reaction of formamide with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
HCONH2+PCl3→HCONH-PCl2+HCl
This reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is maintained at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters, including temperature, pressure, and the purity of reactants, to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-Formylphosphoramidic dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound reacts with water to form phosphoramidic acid and hydrochloric acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Nucleophilic Substitution: Produces substituted phosphoramidic compounds.
Hydrolysis: Yields phosphoramidic acid and hydrochloric acid.
Oxidation and Reduction: Results in various oxidized or reduced phosphorus-containing species.
Scientific Research Applications
N-Formylphosphoramidic dichloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing phosphoramidic groups into organic molecules.
Materials Science: Employed in the synthesis of phosphorus-containing polymers and materials with unique properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or as a precursor for biologically active compounds.
Industrial Applications: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Formylphosphoramidic dichloride involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways depend on the specific application and the nature of the reactants involved.
Comparison with Similar Compounds
Similar Compounds
Phosphoramidic Dichloride: Lacks the formyl group but shares similar reactivity.
N-Formylphosphoramidic Acid: Contains a formyl group but differs in its acid functionality.
Phosphoryl Chloride: A related phosphorus compound with different reactivity and applications.
Uniqueness
N-Formylphosphoramidic dichloride is unique due to the presence of both formyl and phosphoramidic dichloride functionalities, which confer distinct reactivity patterns and potential applications. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis and materials science.
Properties
CAS No. |
62141-86-0 |
---|---|
Molecular Formula |
CH2Cl2NO2P |
Molecular Weight |
161.91 g/mol |
IUPAC Name |
N-dichlorophosphorylformamide |
InChI |
InChI=1S/CH2Cl2NO2P/c2-7(3,6)4-1-5/h1H,(H,4,5,6) |
InChI Key |
QWUDOXBAHCUXLD-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NP(=O)(Cl)Cl |
Origin of Product |
United States |
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